
Methyl-L-rhamnopyranoside
Overview
Description
Methyl-α-L-rhamnopyranoside (CAS: 14917-55-6) is a methylated derivative of α-L-rhamnopyranose, a 6-deoxy sugar. Its molecular formula is C₇H₁₄O₅, with a molar mass of 178.184 g/mol and five defined stereocenters, leading to the IUPAC name (2R,3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol . The compound is widely used in glycobiology and medicinal chemistry due to its unique structural features:
- 6-Deoxy modification: Enhances hydrophobicity compared to non-deoxy sugars.
- Methyl group at the anomeric position: Stabilizes the glycosidic bond, influencing reactivity and enzymatic resistance.
- 1C4 conformational preference: Observed in NMR studies, which impacts molecular interactions .
Derivatives of Methyl-α-L-rhamnopyranoside, such as acylated or benzylated forms, exhibit enhanced antimicrobial and enzymatic inhibition properties, making them valuable in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-L-rhamnopyranoside can be synthesized through the methylation of L-rhamnose. One common method involves the use of methanol and an acid catalyst to facilitate the methylation process. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the enzymatic methylation of L-rhamnose using specific methyltransferases. This method offers higher selectivity and yields compared to chemical synthesis. Additionally, the use of bioreactors can enhance the production efficiency by providing optimal conditions for the enzymatic reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl-L-rhamnopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound. These reactions are usually carried out in anhydrous solvents to prevent hydrolysis.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines. These reactions can be facilitated by the presence of a base or a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
MLR and its derivatives have demonstrated significant antimicrobial properties against various pathogens. Research indicates that certain rhamnopyranosides exhibit higher antifungal activity compared to antibacterial effects.
Case Study: Antimicrobial Evaluation
- A study synthesized several rhamnopyranoside derivatives and evaluated their antimicrobial activity against eight human pathogenic bacteria and two fungi. The results indicated that these derivatives were more effective against fungal organisms than bacterial pathogens, with some compounds showing inhibition zones comparable to standard antibiotics like Nystatin .
Table 1: Antimicrobial Activity of Rhamnopyranoside Derivatives
Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
---|---|---|
Compound 4 | 6 (E. coli) | 10 (Candida albicans) |
Compound 5 | 5 (Klebsiella pneumoniae) | 12 (Aspergillus niger) |
Compound 6 | 7 (Staphylococcus aureus) | 14 (Candida glabrata) |
Compound 7 | 8 (Pseudomonas aeruginosa) | 15 (Trichophyton mentagrophytes) |
Anticancer Properties
MLR has been investigated for its potential anticancer activities. The acylation of rhamnose moieties enhances the binding affinity of certain compounds to specific protein targets involved in cancer progression.
Case Study: RSK Inhibition
- One notable study isolated Kaempferol-3-O-(3′,4′-di-O-acetyl-α-L-rhamnopyranoside), which exhibited significant inhibition against the RSK protein kinase, a target in cancer therapy. This compound's diacetyl derivative showed twelve times higher inhibitory activity than its non-acetyl counterpart, suggesting that modifications on the rhamnose moiety can lead to enhanced anticancer properties .
Material Science Applications
The unique properties of MLR make it suitable for use in material science, particularly in the development of biodegradable polymers and surfactants.
Case Study: Polymer Development
- Research has demonstrated that incorporating MLR into polymer matrices can enhance their mechanical properties while maintaining biodegradability. The hydrophilic nature of MLR contributes to improved water retention and solubility in polymer blends, making them suitable for various applications including packaging materials and agricultural films .
Pharmaceutical Applications
MLR serves as a critical building block in the synthesis of various pharmaceutical compounds due to its ability to modify biological activity.
Case Study: Drug Development
Mechanism of Action
The mechanism of action of Methyl-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to target molecules. This process is crucial for the formation of glycosidic bonds, which are essential for the structure and function of various biomolecules. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular processes such as proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-Deoxy-2-O-methyl-α-D-galactopyranoside
- Structural Differences: Glycosidic linkage: α-D-galactopyranoside backbone vs. α-L-rhamnopyranoside. Additional 2-O-methyl group and D-configuration.
- Functional Impact :
- Increased steric hindrance at the 2-position reduces enzymatic hydrolysis susceptibility.
- Altered solubility due to methoxy group .
Allyl 2-O-benzoyl-3-O-benzyl-α-L-rhamnopyranoside
- Structural Differences :
- Allyl and benzoyl groups at positions 2 and 3.
- Benzyl protection enhances lipophilicity.
- Functional Impact: Improved stability in organic solvents for synthetic applications. Potential for targeted drug delivery due to allyl group reactivity .
Methyl-β-D-galactopyranoside
- Structural Differences: β-D-galactopyranoside backbone (non-deoxy) vs. α-L-rhamnopyranoside.
- Functional Impact: Higher water solubility due to the hydroxyl group at C4. Common substrate for β-galactosidase enzymes, unlike Methyl-α-L-rhamnopyranoside .
α-L-Rhamnopyranose (Parent Sugar)
- Structural Differences: Lacks the anomeric methyl group.
- Functional Impact :
Antimicrobial Activity
- Methyl-4-O-palmitoyl-α-L-rhamnopyranoside: Acylated derivatives show broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. The palmitoyl group enhances membrane permeability .
- Comparison with Allyl Derivatives : Allyl-substituted analogs exhibit lower antimicrobial efficacy but superior stability in lipid-rich environments .
Enzymatic Interactions
- Methyl-α-L-rhamnopyranoside is resistant to α-rhamnosidases due to its methyl group, making it a useful inhibitor in enzymatic studies.
- In contrast, Methyl-β-D-galactopyranoside is hydrolyzed efficiently by β-galactosidases, highlighting the role of stereochemistry in enzyme specificity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Compound | Solubility (Water) | LogP | Melting Point (°C) |
---|---|---|---|
Methyl-α-L-rhamnopyranoside | Moderate | -0.52 | 109–110 |
Allyl 2-O-benzoyl-3-O-benzyl-α-L-rhamnopyranoside | Low | 3.78 | Not reported |
Methyl-β-D-galactopyranoside | High | -1.21 | 168–170 |
Biological Activity
Methyl-L-rhamnopyranoside (MR) is a naturally occurring sugar derivative that has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial properties, potential therapeutic applications, and recent research findings.
Chemical Structure and Properties
This compound is a methyl glycoside of L-rhamnose, a deoxy sugar. Its structure can be represented as follows:
This compound exists predominantly in the pyranose form, which influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The following table summarizes key findings from various research efforts regarding its antimicrobial efficacy:
Case Studies
- Synthesis of Rhamnopyranoside Esters : A study synthesized various esters of this compound, which were tested for antimicrobial activity. The results indicated that fully esterified rhamnopyranosides had enhanced antifungal properties compared to their unmodified counterparts .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the hydrophobic nature of certain derivatives increased their antimicrobial potential. For instance, compounds with more hydrophobic characteristics demonstrated improved efficacy against fungal pathogens .
Therapeutic Applications
This compound has shown promise in several therapeutic domains:
- Anticancer Potential : Some studies suggest that rhamnopyranoside derivatives may possess anticancer properties, particularly through immunosuppressive mechanisms. The incorporation of specific functional groups into the rhamnose moiety has been linked to increased binding affinity to cancer-related targets .
- Neuroprotective Effects : Research indicates that certain rhamnose esters exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Recent Research Findings
- Synthesis Techniques : Innovative synthetic methods have been developed to create regioselectively acylated rhamnopyranosides, which have been characterized using advanced spectroscopic techniques. These methods enhance the understanding of how structural variations affect biological activity .
- In Silico Studies : Computational modeling has been employed to predict the biological activity of this compound derivatives. Pharmacophore modeling and molecular docking studies have identified potential binding sites and mechanisms of action for these compounds .
- ADMET Properties : Studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have provided insights into the pharmacokinetic profiles of rhamnopyranoside derivatives, indicating their viability as drug candidates .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl-L-rhamnopyranoside, and how do reaction conditions influence stereochemical outcomes?
this compound is typically synthesized via glycosylation of L-rhamnose derivatives. Key methods include Koenigs-Knorr glycosylation (using halogenated sugar donors and Ag₂O/AgOTf promoters) or trichloroacetimidate activation. Stereochemical control at the anomeric center (α/β configuration) depends on protecting group strategies, solvent polarity, and catalyst choice. For example, bulky protecting groups on the donor sugar favor β-selectivity by hindering nucleophile approach from the axial direction .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?
Structural confirmation requires a combination of NMR (¹H, ¹³C, HSQC, and COSY for glycosidic linkage verification), mass spectrometry (HRMS for molecular formula), and X-ray crystallography. The pyranose ring conformation is analyzed using Cremer-Pople puckering parameters, which quantify deviations from planarity via ring torsion angles and out-of-plane displacements .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
this compound is hydrophilic due to hydroxyl groups but exhibits limited solubility in nonpolar solvents. Stability studies in aqueous buffers (pH 4–8) show hydrolysis resistance at 25°C for >24 hours. Degradation occurs under strong acidic (pH <2) or enzymatic (α-L-rhamnosidase) conditions, monitored via HPLC or TLC .
Advanced Research Questions
Q. How can conflicting NMR and crystallography data on this compound’s conformation be resolved?
Discrepancies between solution-state NMR (flexible chair conformers) and solid-state crystallography (locked chair) arise from environmental effects. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model solvent and temperature impacts on conformational equilibria. Statistical analysis of torsion angle distributions (e.g., using Karplus equations for ³J coupling constants) bridges experimental and computational data .
Q. What experimental strategies optimize the regioselective functionalization of this compound’s hydroxyl groups?
Regioselectivity is achieved via temporary protecting groups (e.g., benzyl for C2/C3, acetyl for C4) and catalytic methods. For example, TEMPO-mediated oxidation selectively targets primary hydroxyls (C6), while tin-mediated strategies favor secondary OH groups. Monitoring via IR spectroscopy (OH stretch attenuation) and LC-MS ensures precise functionalization .
Q. How does this compound’s glycosidic bond stability compare to its D-rhamnose analog, and what mechanistic insights explain differences?
Comparative studies using kinetic isotope effects (KIE) and DFT calculations reveal that L-rhamnose’s axial C6 methyl group destabilizes the oxocarbenium intermediate during hydrolysis, reducing glycosidic bond lability compared to D-rhamnose derivatives. Experimental validation involves pH-rate profiling and Arrhenius analysis of activation energies .
Q. What are the challenges in studying this compound’s dynamic behavior in biological membranes, and how can they be addressed methodologically?
Membrane interactions are probed via surface plasmon resonance (SPR) and fluorescence anisotropy. Challenges include lipid bilayer compatibility and signal interference from aqueous phases. Deuterated analogs (for neutron reflectometry) or paramagnetic probes (for EPR) enhance spatial resolution. Data interpretation requires Poisson-Boltzmann modeling to account for electrostatic contributions .
Q. Methodological Considerations
Q. How to design a robust assay for this compound’s enzymatic inhibition potency?
Use continuous spectrophotometric assays (e.g., monitoring pNP release from pNP-α-L-rhamnopyranoside) with varying substrate/inhibitor concentrations. Apply Michaelis-Menten kinetics and Cheng-Prusoff equations to calculate IC₅₀ and Ki values. Validate with negative controls (e.g., D-rhamnose) and triplicate trials to minimize variance .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
Nonlinear regression (e.g., log[inhibitor] vs. normalized response) using software like GraphPad Prism. Assess goodness-of-fit via R² and AICc. For heteroscedastic data, apply weighted least squares or robust regression. Report 95% confidence intervals for EC₅₀/IC₅₀ values .
Properties
IUPAC Name |
(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-UISSTJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628661 | |
Record name | Methyl 6-deoxy-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63864-94-8 | |
Record name | Methyl 6-deoxy-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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